2-amino-4-naphthalen-2-yl-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2-amino-4-naphthalen-2-yl-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential pharmacological properties. This compound belongs to the class of 2-amino-4H-chromenes, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-naphthalen-2-yl-4H-benzo[h]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method is the reaction of aromatic aldehydes, malononitrile, and naphthol derivatives in the presence of a catalyst. This reaction can be carried out under various conditions, including solvent-free, microwave-assisted, and mechanochemical methods .
Industrial Production Methods
Industrial production of this compound may involve the use of environmentally benign catalysts and green chemistry approaches. For instance, the use of amine-functionalized SiO2@Fe3O4 nanoparticles as a catalyst has been reported to yield high purity products with excellent efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-naphthalen-2-yl-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s.
Industry: Utilized in the development of new materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 2-amino-4-naphthalen-2-yl-4H-benzo[h]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-4H-pyran-3-carbonitrile derivatives
Uniqueness
2-amino-4-naphthalen-2-yl-4H-benzo[h]chromene-3-carbonitrile is unique due to its naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its binding affinity to biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
2-amino-4-naphthalen-2-yl-4H-benzo[h]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O/c25-14-21-22(18-10-9-15-5-1-2-7-17(15)13-18)20-12-11-16-6-3-4-8-19(16)23(20)27-24(21)26/h1-13,22H,26H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFQZAYSZPVDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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